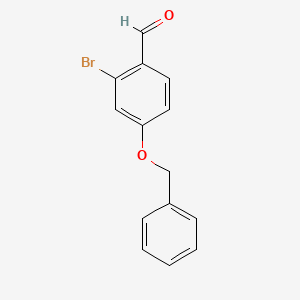

4-(Benzyloxy)-2-bromobenzaldehyde

Description

Properties

IUPAC Name |

2-bromo-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKXIQYCTKIKPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Benzyloxy)-2-bromobenzaldehyde CAS number 83636-69-5

The following technical guide is structured to serve as an authoritative resource for the research and development of 4-(Benzyloxy)-2-bromobenzaldehyde .

CAS: 83636-69-5 (Note: Often cross-referenced with 227603-76-1 in varying salt/purity forms) Formula: C₁₄H₁₁BrO₂ | MW: 291.14 g/mol

Executive Summary & Strategic Utility

4-(Benzyloxy)-2-bromobenzaldehyde is a trifunctional scaffold critical to medicinal chemistry and materials science. Its value lies in its orthogonal reactivity :

-

Electrophilic Aldehyde (C1): Ready for condensation, reduction, or reductive amination.

-

Aryl Bromide (C2): A pre-installed handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without interfering with the aldehyde under controlled conditions.

-

Protected Phenol (C4): The benzyl ether serves as a robust protecting group that can be removed late-stage (hydrogenolysis) to reveal a hydroxyl group for further diversification.

This molecule is frequently employed as a precursor for biaryl chalcones , PPAR agonists , and resveratrol analogues .

Physiochemical Profile

| Property | Specification | Technical Note |

| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation/light exposure. |

| Melting Point | 100–104 °C | Distinct from its regioisomers (e.g., 5-benzyloxy isomer melts lower). |

| Solubility | DCM, THF, DMF, Toluene | Insoluble in water; sparingly soluble in hexanes. |

| Stability | Air/Light Sensitive | Store under inert gas (Ar/N₂) at 2–8 °C. |

| Flash Point | >110 °C | Non-volatile, but dust may be combustible. |

Synthetic Route: Regioselective Preparation

The most robust industrial route involves the Williamson Ether Synthesis starting from 2-bromo-4-hydroxybenzaldehyde. This route is preferred over bromination of 4-benzyloxybenzaldehyde, which often yields inseparable mixtures of regioisomers.

Reagents & Stoichiometry

-

Substrate: 2-Bromo-4-hydroxybenzaldehyde (1.0 equiv)

-

Electrophile: Benzyl bromide (1.1 equiv)

-

Base: Potassium carbonate (

, anhydrous, 2.0 equiv) -

Solvent: DMF (Dimethylformamide) or Acetone

-

Catalyst: TBAI (Tetrabutylammonium iodide, 0.05 equiv) - Optional phase transfer catalyst to accelerate rate.

Step-by-Step Protocol

-

Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-hydroxybenzaldehyde and anhydrous

. -

Solvation: Add DMF (0.5 M concentration relative to substrate). Stir at Room Temperature (RT) for 15 minutes to deprotonate the phenol (formation of phenoxide anion).

-

Addition: Add Benzyl bromide dropwise via syringe to control exotherm.

-

Reaction: Heat to 60 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

) should disappear, and the product ( -

Workup: Pour the mixture into ice-cold water (10x volume). The product will precipitate.[1]

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

Synthesis Workflow Diagram

Caption: Figure 1.[1] Standard Williamson ether synthesis workflow for high-purity isolation.

Orthogonal Reactivity & Pathway Logic

The "2-bromo" position allows for divergent synthesis . A common pitfall is attempting Grignard reactions on the bromide without protecting the aldehyde. The aldehyde is more electrophilic than the bromide is nucleophilic, leading to polymerization.

Correct Order of Operations:

-

Route A (Suzuki First): Use Pd(0) to couple the bromide with a boronic acid. Crucial: Most Suzuki conditions (

, Dioxane/Water) tolerate the aldehyde. -

Route B (Aldehyde First): Convert aldehyde to olefin (Wittig) or amine (Reductive Amination) before manipulating the bromide.

Reactivity Map

Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal functional groups.

Applications in Drug Discovery

PPAR Agonist Synthesis

Researchers utilize this scaffold to synthesize PPAR

-

Mechanism: The aldehyde undergoes reductive amination with substituted anilines, while the benzyl group mimics the lipophilic tail required for the ligand-binding pocket [1].

Chalcone Derivatives (Anti-Viral/Anti-Cancer)

Claisen-Schmidt condensation of the aldehyde with acetophenones yields chalcones.

-

Significance: The 2-bromo group induces steric twist, preventing planarity. This "twisted" conformation has been shown to enhance selectivity for MAO-B inhibitors (Parkinson's research) by fitting into the enzyme's hydrophobic cleft more effectively than planar analogues [2].

Resveratrol Analogues

Through a Heck reaction (utilizing the bromide) with styrene derivatives, this molecule serves as a precursor to poly-hydroxylated stilbenes (resveratrol analogues) after global deprotection of the benzyl groups.

Handling & Safety (E-E-A-T)

-

Skin Sensitizer: Benzyl halides and their derivatives are potent sensitizers. Wear nitrile gloves (double-gloving recommended) and work in a fume hood.

-

Lachrymator Potential: While the aldehyde is less volatile than benzyl bromide, intermediates in its synthesis are lachrymators.

-

Storage: The aldehyde can oxidize to 4-(benzyloxy)-2-bromobenzoic acid if left in air. Verify purity via

-NMR (Aldehyde peak at

References

-

Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious PPARα Agonists. Journal of Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. International Journal of Computational Engineering Research. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides. PMC - NIH. Available at: [Link]

Sources

Methodological & Application

synthesis of 4-(Benzyloxy)-2-bromobenzaldehyde from 2-bromo-4-hydroxybenzaldehyde

Abstract & Utility

4-(Benzyloxy)-2-bromobenzaldehyde (CAS 227603-76-1) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds. The ortho-bromo substituent provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the benzyloxy group acts as a robust protecting group for the phenol, stable against basic and oxidative conditions but removable via hydrogenolysis. This application note details a scalable, high-yield protocol for its synthesis from 2-bromo-4-hydroxybenzaldehyde using a potassium carbonate-mediated Williamson ether synthesis.

Scientific Foundation: Mechanism & Logic

Reaction Mechanism

The synthesis proceeds via a classic Williamson Ether Synthesis , an

-

Deprotonation: The mild base, potassium carbonate (

), deprotonates the phenolic hydroxyl group of 2-bromo-4-hydroxybenzaldehyde ( -

Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the benzylic carbon of benzyl bromide.

-

Displacement: Bromide is displaced as the leaving group, forming the ether linkage.

Critical Experimental Considerations

-

Solvent Choice (DMF vs. Acetone): While acetone is often used for simple phenols, N,N-Dimethylformamide (DMF) is preferred here. DMF is a polar aprotic solvent that effectively solvates the potassium cation (

), leaving the phenoxide anion "naked" and highly reactive. This accelerates the reaction and ensures completion even with the steric bulk of the ortho-bromo group. -

Base Selection:

is superior to stronger bases like NaH for this substrate. NaH can sometimes lead to side reactions (e.g., Cannizzaro-type disproportionation of the aldehyde) or handling hazards. -

Temperature: A moderate temperature of 60°C is optimal. Room temperature reactions may be sluggish due to the electron-withdrawing deactivation of the phenoxide nucleophile, while higher temperatures (>100°C) risk decomposing the thermally sensitive benzyl bromide.

Visualization: Reaction Logic & Workflow[1]

Reaction Mechanism & Pathway

Caption: Mechanistic pathway of the base-mediated Williamson ether synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and isolation.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | CAS Number | Equiv. | Role |

| 2-Bromo-4-hydroxybenzaldehyde | 22532-62-3 | 1.0 | Substrate |

| Benzyl Bromide | 100-39-0 | 1.1 - 1.2 | Alkylating Agent |

| Potassium Carbonate ( | 584-08-7 | 1.5 - 2.0 | Base |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent | Reaction Medium |

| Ethyl Acetate (EtOAc) | 141-78-6 | Solvent | Extraction |

Safety Note: Benzyl bromide is a potent lachrymator (tear gas). Handle strictly within a fume hood. 2-Bromo-4-hydroxybenzaldehyde is an irritant.[1]

Procedure

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-hydroxybenzaldehyde (1.0 equiv) in anhydrous DMF (approx. 5-10 mL per gram of substrate).

-

Activation: Add anhydrous potassium carbonate (1.5 equiv) to the solution. The mixture will form a suspension. Stir at room temperature for 15 minutes to initiate deprotonation (color change to yellow/orange may occur due to phenoxide formation).

-

Alkylation: Add benzyl bromide (1.1 equiv) dropwise to the suspension over 5–10 minutes.

-

Tip: If the reaction scale is large (>10g), use an ice bath during addition to control exotherm, though this is rarely necessary for this specific transformation.

-

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

-

Monitoring: Check progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting phenol (more polar) should disappear, and a less polar product spot should appear (

).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing crushed ice and water (approx. 5x reaction volume). Stir vigorously. The product may precipitate as a solid.

-

If solid forms: Filter the solid, wash copiously with water to remove DMF and salts, and dry under vacuum.

-

If oil/emulsion forms: Extract the aqueous mixture with Ethyl Acetate (3 x volumes). Combine organic layers.

-

-

Washing (Crucial Step): Wash the combined organic layer with water (2x) to remove residual DMF, followed by saturated brine (1x).

-

Drying: Dry the organic phase over anhydrous

or -

Purification:

-

Recrystallization (Preferred): The crude solid is typically recrystallized from hot Ethanol or an Ethanol/Water mixture to yield pure white crystals.

-

Flash Chromatography: If necessary, purify on silica gel using a gradient of Hexanes:EtOAc (9:1 to 4:1).

-

Quality Control & Characterization

Verify the identity of the product 4-(Benzyloxy)-2-bromobenzaldehyde (CAS 227603-76-1) using the following parameters:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 95–105°C (Based on structural analogs; pure 4-benzyloxybenzaldehyde is ~72°C, bromo-substituents typically raise MP).

-

1H NMR (400 MHz,

):- ~10.2 ppm (s, 1H, CHO ) – Distinctive aldehyde singlet.

- ~7.8–7.9 ppm (d, 1H, Ar-H ortho to CHO) – Deshielded by carbonyl.

- ~7.3–7.5 ppm (m, 5H, Ph -CH2-) – Benzyl aromatic protons.

- ~7.2 ppm (d, 1H, Ar-H ortho to Br) – Doublet due to meta-coupling.

- ~6.9–7.0 ppm (dd, 1H, Ar-H meta to CHO)

- ~5.1–5.2 ppm (s, 2H, O-CH2 -Ph) – Characteristic benzylic singlet.

-

Yield Expectations: 85–95% (High efficiency due to non-competitive nucleophile).

References

-

Vertex Chem. (2023). Synthesis of 4-(Benzyloxy)benzaldehyde. National Institutes of Health (PMC). Link

-

BenchChem. (2025).[2][3] Managing reaction temperature for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde synthesis. Link

-

Fluorochem. (2023). Product Specification: 4-(Benzyloxy)-2-bromobenzaldehyde (CAS 227603-76-1).[1][4][5] Link

-

PrepChem. (2023). Synthesis of 4-benzyloxybenzaldehyde. Link

-

Organic Syntheses. (1937).[6] p-Bromobenzaldehyde synthesis and general bromination techniques. Org. Synth. 1937, 17, 20. Link

Sources

Synthesis of Benzofuran Derivatives from 4-(Benzyloxy)-2-bromobenzaldehyde: An Application Note and Detailed Protocol

Introduction: The Significance of the Benzofuran Scaffold in Modern Drug Discovery

The benzofuran nucleus is a privileged heterocyclic motif, forming the core structure of a multitude of natural products and synthetic compounds with significant therapeutic properties.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2][3] The unique electronic and structural features of the benzofuran ring system allow for diverse functionalization, making it a highly attractive scaffold for the design and development of novel therapeutic agents. This application note provides a detailed, field-proven guide for the synthesis of benzofuran derivatives, commencing from the readily accessible starting material, 4-(benzyloxy)-2-bromobenzaldehyde. The synthetic strategy delineated herein is robust, versatile, and amenable to the generation of a library of substituted benzofurans for further investigation in drug discovery programs.

Synthetic Strategy: A Three-Act Play of Carbon-Carbon Bond Formation, Cyclization, and Deprotection

The synthesis of the target benzofuran derivatives from 4-(benzyloxy)-2-bromobenzaldehyde is elegantly achieved through a three-step sequence:

-

Act I: The Sonogashira Coupling. This cornerstone of carbon-carbon bond formation unites the aryl bromide with a terminal alkyne.[4] This palladium- and copper-catalyzed cross-coupling reaction is highly efficient and tolerates a wide range of functional groups, setting the stage for the subsequent cyclization.[5][6]

-

Act II: The Intramolecular Cyclization. Following the successful coupling, the newly introduced alkyne moiety is poised for an intramolecular cyclization. This step can be promoted under either basic or acidic conditions, or in some cases, catalyzed by a transition metal, to forge the furan ring of the benzofuran core.[7][8][9]

-

Act III: The Deprotection. The final act involves the cleavage of the benzyl ether protecting group to unveil the free hydroxyl functionality, a common pharmacophore in many biologically active benzofurans.[10][11]

This strategic sequence offers a modular approach, allowing for the introduction of diversity at the 2-position of the benzofuran ring through the selection of different terminal alkynes in the initial Sonogashira coupling.

Visualizing the Pathway: A Diagrammatic Representation

Figure 1: A high-level overview of the synthetic workflow from the starting material to the final benzofuran-5-ol derivative.

Detailed Experimental Protocols

Part 1: Sonogashira Coupling of 4-(Benzyloxy)-2-bromobenzaldehyde

This protocol describes a general procedure for the palladium- and copper-catalyzed Sonogashira coupling. The choice of the terminal alkyne will determine the substituent at the 2-position of the resulting benzofuran.

Rationale for Reagent Selection:

-

Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄): The palladium(0) species, generated in situ, is the active catalyst that undergoes oxidative addition with the aryl bromide.[5]

-

Copper(I) Iodide (CuI): The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

-

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)): The base is crucial for the deprotonation of the terminal alkyne to form the reactive acetylide anion and to neutralize the hydrogen halide formed during the reaction.[4]

-

Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)): Anhydrous and degassed solvents are essential to prevent the deactivation of the catalyst and unwanted side reactions.

Protocol:

-

To a dry Schlenk flask, add 4-(benzyloxy)-2-bromobenzaldehyde (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add an anhydrous, degassed solvent (e.g., THF or DMF).

-

Add the terminal alkyne (1.1-1.5 eq.) and the amine base (e.g., Et₃N, 2.0-3.0 eq.) via syringe.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 2-alkynyl-4-(benzyloxy)benzaldehyde intermediate.

| Reagent/Parameter | Typical Range | Rationale |

| Palladium Catalyst Loading | 2-5 mol% | Optimizes catalytic activity while minimizing cost. |

| Copper(I) Iodide Loading | 4-10 mol% | Ensures efficient formation of the copper acetylide. |

| Alkyne Equivalence | 1.1-1.5 eq. | A slight excess drives the reaction to completion. |

| Base Equivalence | 2.0-3.0 eq. | Ensures complete deprotonation and neutralization. |

| Temperature | 25-60 °C | Mild conditions are often sufficient for reactive halides. |

| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS for completion. |

Part 2: Intramolecular Cyclization to the Benzofuran Core

This protocol outlines a base-mediated intramolecular cyclization. The choice of base and solvent is critical for the efficiency of this ring-forming reaction.

Rationale for Reagent Selection:

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium tert-butoxide (t-BuOK)): A suitable base is required to facilitate the intramolecular nucleophilic attack of the phenoxide (formed in situ after debenzylation or from a residual phenol) onto the alkyne.[7]

-

Solvent (e.g., DMF, Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)): A polar aprotic solvent is typically used to dissolve the starting material and the base.

Protocol:

-

Dissolve the 2-alkynyl-4-(benzyloxy)benzaldehyde intermediate (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or DMSO) in a round-bottom flask.

-

Add the base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 5-(benzyloxy)benzofuran derivative.

| Reagent/Parameter | Typical Range | Rationale |

| Base Equivalence | 2.0-3.0 eq. | Ensures complete reaction. |

| Temperature | 80-120 °C | Provides sufficient energy for the cyclization. |

| Reaction Time | 1-12 hours | Monitored by TLC or LC-MS for completion. |

Part 3: Deprotection of the Benzyl Ether

This final step unmasks the phenolic hydroxyl group, a key functional group for biological activity in many benzofuran derivatives. Catalytic hydrogenolysis is a common and clean method for benzyl ether cleavage.[10][11]

Rationale for Reagent Selection:

-

Catalyst (e.g., Palladium on carbon (Pd/C)): A heterogeneous catalyst that facilitates the hydrogenolysis of the benzyl C-O bond.[11]

-

Hydrogen Source (e.g., H₂ gas, Ammonium formate): Provides the hydrogen atoms for the reduction.

-

Solvent (e.g., Ethanol (EtOH), Methanol (MeOH), Ethyl acetate (EtOAc)): A solvent that can dissolve the starting material and is compatible with the hydrogenation conditions.

Protocol:

-

Dissolve the 5-(benzyloxy)benzofuran derivative (1.0 eq.) in a suitable solvent (e.g., ethanol or ethyl acetate) in a flask.

-

Carefully add the palladium on carbon catalyst (5-10 mol% Pd).

-

Evacuate and backfill the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) or add a hydrogen donor such as ammonium formate (3-5 eq.).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the final benzofuran-5-ol derivative.

| Reagent/Parameter | Typical Range | Rationale |

| Pd/C Loading | 5-10 mol% | Sufficient for catalytic turnover. |

| Hydrogen Pressure | 1 atm (balloon) | Generally sufficient for this transformation. |

| Reaction Time | 1-16 hours | Monitored by TLC or LC-MS for completion. |

Conclusion and Outlook

The synthetic pathway detailed in this application note provides a reliable and adaptable method for the synthesis of a diverse array of benzofuran derivatives from 4-(benzyloxy)-2-bromobenzaldehyde. The modularity of the Sonogashira coupling allows for the introduction of various substituents at the 2-position, enabling the generation of compound libraries for structure-activity relationship (SAR) studies. The protocols provided are robust and have been developed with an emphasis on reproducibility and scalability, making them suitable for both academic research and industrial drug development settings. The continued exploration of novel benzofuran derivatives is a promising avenue for the discovery of new therapeutic agents to address unmet medical needs.

References

Sources

- 1. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzofuran synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 11. scientificupdate.com [scientificupdate.com]

- 12. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

The Synthesis and Application of Novel Schiff Bases from 4-(Benzyloxy)-2-bromobenzaldehyde: A Technical Guide for Researchers

This comprehensive guide is intended for researchers, scientists, and professionals in drug development and materials science. It provides an in-depth exploration of the synthesis, characterization, and potential applications of Schiff bases derived from 4-(benzyloxy)-2-bromobenzaldehyde. This document moves beyond simple procedural outlines to offer insights into the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

The unique structural features of 4-(benzyloxy)-2-bromobenzaldehyde, namely the bulky benzyloxy group at the para-position and the ortho-bromo substituent, impart distinct electronic and steric properties to the resulting Schiff bases. These characteristics are pivotal in influencing their chemical reactivity, coordination chemistry, and biological activity, making them a compelling class of compounds for further investigation.

I. Core Principles and Synthetic Strategy

Schiff bases are synthesized through a condensation reaction between a primary amine and an aldehyde, resulting in the formation of a characteristic azomethine or imine group (-C=N-). This reaction is typically reversible and often catalyzed by a small amount of acid or base.[1]

The general reaction for the synthesis of Schiff bases from 4-(benzyloxy)-2-bromobenzaldehyde is depicted below:

Figure 1: General reaction scheme for Schiff base synthesis.

The selection of the primary amine is a critical determinant of the final properties of the Schiff base. Aromatic amines, such as substituted anilines, are commonly used to introduce further electronic and structural diversity. The nature of the substituent on the aniline ring can significantly modulate the biological activity and material properties of the resulting compound.

II. Detailed Experimental Protocols

The following protocols provide a comprehensive guide to the synthesis and characterization of Schiff bases derived from 4-(benzyloxy)-2-bromobenzaldehyde.

Protocol 1: General Synthesis of Schiff Bases via Conventional Heating

This protocol describes a standard method for the synthesis of a Schiff base from 4-(benzyloxy)-2-bromobenzaldehyde and a substituted aniline using conventional reflux.[2]

Materials:

-

4-(Benzyloxy)-2-bromobenzaldehyde

-

Substituted Aniline (e.g., 4-aminophenol)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-(benzyloxy)-2-bromobenzaldehyde (1.0 mmol) in 20 mL of absolute ethanol. In a separate beaker, dissolve the selected substituted aniline (1.0 mmol) in 15 mL of absolute ethanol.

-

Reaction Setup: While stirring, add the aniline solution to the aldehyde solution in the round-bottom flask.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a desiccator over anhydrous calcium chloride.

Workflow for Synthesis and Characterization

Figure 2: A typical workflow for the synthesis and characterization of Schiff bases.

III. Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. The following techniques are routinely employed:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the key functional groups in the molecule. The most significant absorption band for a Schiff base is the C=N (imine) stretch, which typically appears in the range of 1600-1650 cm⁻¹.[3] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) provides strong evidence for the formation of the Schiff base.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the chemical environment of the hydrogen atoms. The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm.

-

¹³C NMR: Shows the carbon skeleton of the molecule. The carbon of the azomethine group typically resonates in the range of δ 140-160 ppm.[3]

-

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition.

-

Melting Point (M.P.) Analysis: A sharp melting point range indicates the purity of the synthesized compound.

Table 1: Representative Characterization Data for a Schiff Base Derived from 4-(Benzyloxy)-2-bromobenzaldehyde and 4-Aminophenol

| Parameter | Observed Value/Range | Rationale |

| Physical Appearance | Yellowish solid | Typical for conjugated imine compounds. |

| Melting Point (°C) | Varies (e.g., 170-190) | Dependent on the specific amine used and purity. |

| FT-IR (cm⁻¹) | ||

| C=N (Imine) Stretch | ~1620 | Confirms the formation of the azomethine group. |

| Ar-H Stretch | ~3050 | Aromatic C-H stretching vibrations. |

| C-O-C Stretch | ~1250 | Ether linkage of the benzyloxy group. |

| C-Br Stretch | ~600-700 | Carbon-bromine bond vibration. |

| ¹H NMR (δ, ppm) | ||

| -CH=N- (Azomethine) | ~8.5 (s, 1H) | Diagnostic singlet for the imine proton. |

| Aromatic Protons | 6.8 - 8.0 (m) | Complex multiplet for the aromatic rings. |

| -O-CH₂- (Benzylic) | ~5.1 (s, 2H) | Singlet for the benzylic protons of the protecting group. |

| ¹³C NMR (δ, ppm) | ||

| -C=N- (Azomethine) | ~158 | Carbon of the imine functional group. |

| Aromatic Carbons | 110 - 160 | Resonances for the aromatic ring carbons. |

| -O-CH₂- (Benzylic) | ~70 | Carbon of the benzylic group. |

Note: The exact values will vary depending on the specific primary amine used and the solvent for NMR analysis.

IV. Potential Applications in Drug Discovery and Development

Schiff bases are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The unique substitution pattern of Schiff bases derived from 4-(benzyloxy)-2-bromobenzaldehyde suggests potential for development as antimicrobial and anticancer agents.

Antimicrobial Activity

The imine group is known to be crucial for the antimicrobial properties of Schiff bases.[4] The presence of the halogen (bromine) and the lipophilic benzyloxy group in the aldehyde precursor can enhance the antimicrobial efficacy of the resulting compounds.

Protocol 2: Evaluation of Antimicrobial Activity using the Agar Well Diffusion Method [2]

-

Media Preparation: Prepare nutrient agar plates for bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and potato dextrose agar plates for fungal strains (e.g., Candida albicans).

-

Inoculation: Uniformly spread a standardized inoculum of the test microorganism on the surface of the agar plates.

-

Well Preparation: Aseptically punch sterile wells (6 mm in diameter) into the agar.

-

Sample Loading: Add a specific concentration of the synthesized Schiff base (dissolved in a suitable solvent like DMSO) to the wells. Use a standard antibiotic (e.g., ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.

-

Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Table 2: Representative Data for Antimicrobial Screening

| Compound | Test Organism | Zone of Inhibition (mm) |

| Schiff Base (in DMSO) | S. aureus (Gram +) | Varies |

| Schiff Base (in DMSO) | E. coli (Gram -) | Varies |

| Ciprofloxacin (Positive Control) | S. aureus | Typically > 20 |

| Ciprofloxacin (Positive Control) | E. coli | Typically > 20 |

| DMSO (Negative Control) | S. aureus / E. coli | 0 |

Anticancer Activity

Many Schiff base derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] The mechanism of action is often attributed to the induction of apoptosis.

Protocol 3: Evaluation of Cytotoxicity using the MTT Assay [2]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) in 96-well plates and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff bases and incubate for another 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

V. Conclusion and Future Directions

The Schiff bases derived from 4-(benzyloxy)-2-bromobenzaldehyde represent a promising class of compounds with facile synthesis and significant potential for applications in medicinal chemistry. The protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis of novel derivatives and evaluate their biological activities. Future research should focus on expanding the library of these Schiff bases by utilizing a diverse range of primary amines and subsequently exploring their potential as leads in drug discovery programs. Further investigation into their mechanism of action at a molecular level will be crucial for their development as therapeutic agents.

VI. References

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 20(8), 13958–13987.

-

BenchChem. (2025). Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde. BenchChem.

-

Bunu, S. J., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2).

-

Iwan, A., et al. (2019). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Malaysian Journal of Analytical Sciences, 23(5), 834-844.

-

Kandil, F., et al. (2014). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5653-5657.

-

Kovacic, B., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1715.

-

Mohammed, A. S., et al. (2023). Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Journal of the Indian Chemical Society, 100(3), 100895.

-

Molla, A., et al. (2010). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry, 22(8), 5947.

-

Nofal, Z. M., et al. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Iranian Journal of Medical and Clinical Microbiology, 11(4), 1-12.

-

OperaChem. (2024, October 21). Imine formation-Typical procedures. OperaChem.

-

Ozaslan, M. S., et al. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC.

-

Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110.

Sources

The Strategic Utility of 4-(Benzyloxy)-2-bromobenzaldehyde in the Synthesis of Complex Natural Products: A Detailed Guide

Introduction: A Multifunctional Linchpin for Advanced Organic Synthesis

In the intricate field of total synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. 4-(Benzyloxy)-2-bromobenzaldehyde has emerged as a highly valuable and versatile building block, particularly in the construction of complex polycyclic natural products. Its strategic trifecta of functional groups—a reactive aldehyde, a robust benzyloxy protecting group, and a synthetically versatile bromine atom—provides a powerful platform for the orchestration of sophisticated chemical transformations.

This technical guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of 4-(benzyloxy)-2-bromobenzaldehyde. We will delve into the causality behind its use in a contemporary total synthesis, providing detailed, field-proven protocols and mechanistic insights to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this compound in their own synthetic endeavors.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of 4-(benzyloxy)-2-bromobenzaldehyde is provided in the table below.

| Property | Value | Reference |

| CAS Number | 227603-76-1 | [1] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |

| Molecular Weight | 291.14 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8°C under an inert atmosphere | [2] |

Safety Precautions: 4-(Benzyloxy)-2-bromobenzaldehyde is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 4-(Benzyloxy)-2-bromobenzaldehyde: A Preparative Protocol

The title compound can be readily prepared from commercially available 2-bromo-4-hydroxybenzaldehyde via a standard Williamson ether synthesis. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which is crucial for preventing unwanted side reactions in subsequent synthetic steps.[3]

Experimental Protocol: Synthesis of 4-(Benzyloxy)-2-bromobenzaldehyde

Materials:

-

2-Bromo-4-hydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-bromo-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 4-(benzyloxy)-2-bromobenzaldehyde.

Application in Total Synthesis: The Tetracyclic Core of (+)-Gracilin A

The strategic utility of 4-(benzyloxy)-2-bromobenzaldehyde is compellingly demonstrated in the synthesis of the tetracyclic core of (+)-Gracilin A, a marine-derived nor-diterpenoid with potent immunosuppressive and neuroprotective activities.[4][5] The synthesis of this complex molecule hinges on a key intramolecular Suzuki-Miyaura cross-coupling reaction, for which 4-(benzyloxy)-2-bromobenzaldehyde is an ideal precursor.[6][7]

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic analysis of the tetracyclic core of Gracilin A reveals the pivotal role of an intramolecular biaryl coupling. The key disconnection is the bond between the two aromatic rings, which can be formed via a Suzuki-Miyaura coupling. This leads back to a linear precursor containing a boronic acid (or ester) and an aryl bromide, perfectly positioned for cyclization. This precursor, in turn, can be constructed from 4-(benzyloxy)-2-bromobenzaldehyde, which provides the foundational aromatic ring with the necessary handles for elaboration.

Caption: Retrosynthetic analysis of the Gracilin A core.

Experimental Protocol: Synthesis of the Gracilin A Tetracyclic Core

The following protocol outlines the key steps in the synthesis of the tetracyclic core of Gracilin A, starting from 4-(benzyloxy)-2-bromobenzaldehyde.

Step 1: Wittig Reaction

The aldehyde functionality is first converted to an alkene via a Wittig reaction, extending the carbon chain and setting the stage for the introduction of the second aromatic ring.[8]

-

Materials: 4-(Benzyloxy)-2-bromobenzaldehyde, (3,5-dimethoxybenzyl)triphenylphosphonium bromide, potassium tert-butoxide, tetrahydrofuran (THF), anhydrous.

-

Procedure:

-

To a suspension of (3,5-dimethoxybenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF, add potassium tert-butoxide (1.1 eq) at 0 °C.

-

Stir the resulting ylide solution at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add a solution of 4-(benzyloxy)-2-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography to yield the stilbene derivative.

-

Step 2: Hydroboration-Oxidation

The newly formed alkene is then subjected to a hydroboration-oxidation sequence to install a hydroxyl group, which is subsequently converted to a boronic ester.

-

Materials: Stilbene derivative from Step 1, borane-tetrahydrofuran complex (BH₃·THF), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).

-

Procedure:

-

To a solution of the stilbene derivative in THF, add BH₃·THF (1.1 eq) at 0 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Carefully add a solution of NaOH followed by the dropwise addition of H₂O₂.

-

Stir for 1 hour, then extract with ethyl acetate.

-

Wash with brine, dry, and concentrate to yield the corresponding alcohol.

-

Step 3: Borylation

The alcohol is then converted to a boronic ester, setting up the precursor for the key cyclization.

-

Materials: Alcohol from Step 2, bis(pinacolato)diboron (B₂pin₂), [Ir(cod)(OMe)]₂, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), THF.

-

Procedure:

-

In a glovebox, combine the alcohol, B₂pin₂, [Ir(cod)(OMe)]₂, and dtbpy in THF.

-

Stir the reaction at room temperature for 24 hours.

-

Remove the solvent and purify the residue by column chromatography to obtain the desired boronic ester.

-

Step 4: Intramolecular Suzuki-Miyaura Coupling

This is the cornerstone of the synthesis, where the linear precursor is cyclized to form the tetracyclic core of Gracilin A. The choice of palladium catalyst and base is critical for achieving high yields in this macrocyclization.[7]

-

Materials: Boronic ester from Step 3, Pd(dppf)Cl₂, potassium carbonate (K₂CO₃), 1,4-dioxane, water.

-

Procedure:

-

To a degassed solution of the boronic ester in a 3:1 mixture of 1,4-dioxane and water, add Pd(dppf)Cl₂ (0.1 eq) and K₂CO₃ (3.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography to afford the tetracyclic core of Gracilin A.

-

Caption: Simplified mechanism of the Suzuki-Miyaura coupling.

Summary of Synthetic Sequence and Yields

| Step | Reaction | Key Reagents | Product | Yield (%) |

| 1 | Wittig Reaction | (3,5-dimethoxybenzyl)triphenylphosphonium bromide, KOtBu | Stilbene Derivative | ~85% |

| 2 | Hydroboration-Oxidation | BH₃·THF, NaOH, H₂O₂ | Alcohol Intermediate | ~90% |

| 3 | Borylation | B₂pin₂, [Ir(cod)(OMe)]₂, dtbpy | Boronic Ester Precursor | ~75% |

| 4 | Intramolecular Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | Gracilin A Tetracyclic Core | ~60% |

Conclusion: A Versatile Tool for Modern Synthetic Challenges

4-(Benzyloxy)-2-bromobenzaldehyde stands as a testament to the power of strategic functional group placement in the design of versatile synthetic building blocks. As demonstrated in the synthesis of the tetracyclic core of Gracilin A, its unique architecture allows for a logical and efficient construction of complex molecular scaffolds. The aldehyde provides a reliable entry point for carbon-carbon bond formation, the benzyl ether offers robust protection, and the aryl bromide serves as a dependable handle for powerful cross-coupling reactions. For researchers and drug development professionals, a thorough understanding of the reactivity and strategic application of this and similar building blocks is paramount in the ongoing quest for novel and medicinally relevant molecules.

References

-

Abbasov, M. E., et al. (2019). Simplified immunosuppressive and neuroprotective agents based on gracilin A. Nature Chemistry, 11(4), 342–350. [Link]

- Clift, M. D., & Thomson, R. J. (2009). Recent advances in the application of the intramolecular Suzuki–Miyaura cross-coupling reaction in the synthesis of natural products. Tetrahedron, 65(28), 5415-5441.

-

Rossi, R., et al. (2020). Cyclization by Intramolecular Suzuki–Miyaura Cross‐Coupling–A Review. Advanced Synthesis & Catalysis, 362(15), 3021-3074. [Link]

- Wipf, P., & Patil, K. (2006). Progress Toward the Synthesis of the Tetracyclic Core of the Viridin Family. Wipf Group Meeting.

-

Zhang, W., & Li, A. (2014). Recent advances in the total synthesis of gracilamine. Chemical Communications, 50(92), 14353-14363. [Link]

-

Odari, M. O., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. [Link]

-

Baylor University (n.d.). Gracilin A | Baylor Undergraduate Minipharma. [Link]

- Cella, R., & Stefani, H. A. (2015). Ten years advancement in the synthetic applications of 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes and derived substrates under palladium-catalyzed cross-coupling conditions. RSC Advances, 5(86), 70131-70158.

- Singh, S., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review.

-

Leirós, M., et al. (2021). Gracilin A derivatives target early events in Alzheimer's disease: in vitro effects on neuroinflammation and oxidative stress. Cellular and Molecular Life Sciences, 78(19-20), 6649–6665. [Link]

Sources

- 1. Synthesis of the tetracyclic core of anthracycline antibiotics by an intramolecular dehydro Diels-Alder approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Simplified immunosuppressive and neuroprotective agents based on gracilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gracilin A | Baylor Undergraduate Minipharma [sites.baylor.edu]

- 6. (PDF) Recent advances in application of intramolecular Suzuki cross-coupling in cyclization and heterocyclization [academia.edu]

- 7. Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (PDF) Synthesis of the Tetracyclic Cores of the [research.amanote.com]

Troubleshooting & Optimization

optimizing yield of 4-(Benzyloxy)-2-bromobenzaldehyde synthesis

Technical Guide: Optimizing Yield & Purity in 4-(Benzyloxy)-2-bromobenzaldehyde Synthesis

Executive Summary & Reaction Overview

This guide addresses the synthesis of 4-(Benzyloxy)-2-bromobenzaldehyde (CAS: 227603-76-1), a critical intermediate for various pharmaceutical scaffolds. The standard industrial route is the Williamson Ether Synthesis , coupling 2-bromo-4-hydroxybenzaldehyde with benzyl bromide using a carbonate base.

While theoretically straightforward, this reaction often suffers from variable yields (60–80%) due to competitive side reactions (hydrolysis, Cannizzaro) and purification challenges. This document details an optimized protocol to consistently achieve >90% yield and >98% purity .

Reaction Scheme

The reaction proceeds via an SN2 mechanism where the phenoxide anion (generated in situ) attacks the benzylic carbon of benzyl bromide.[1]

Caption: Mechanistic pathway for the synthesis. The critical step is the efficient formation of the phenoxide anion without triggering side reactions.

Optimized Experimental Protocol

Objective: Synthesis of 10g of 4-(Benzyloxy)-2-bromobenzaldehyde.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 2-Bromo-4-hydroxybenzaldehyde | 201.02 | 1.0 | 10.0 g | Limiting Reagent |

| Benzyl Bromide | 171.04 | 1.1 | 6.5 mL | Electrophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 10.3 g | Base |

| Potassium Iodide (KI) | 166.00 | 0.1 | 0.83 g | Catalyst (Finkelstein) |

| DMF (Anhydrous) | - | - | 50 mL | Solvent (5 vol) |

Step-by-Step Procedure

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with Nitrogen/Argon.

-

Solubilization: Add 2-bromo-4-hydroxybenzaldehyde (10.0 g) and anhydrous DMF (50 mL). Stir until fully dissolved.

-

Note: DMF is preferred over Acetone for scale-up due to higher boiling point and solubility, preventing precipitation of the intermediate phenoxide.

-

-

Deprotonation: Add K₂CO₃ (10.3 g) in one portion. The suspension will turn yellow/orange (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.

-

Catalysis: Add KI (0.83 g).

-

Addition: Add Benzyl Bromide (6.5 mL) dropwise over 10 minutes.

-

Caution: Benzyl bromide is a lachrymator.[6] Perform in a fume hood.

-

-

Reaction: Heat the mixture to 60°C for 2–4 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 4:1).[1] The starting phenol (lower R_f) should disappear.

-

-

Workup:

-

Cool to RT.

-

Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. The product will precipitate as an off-white solid.

-

Critical Step: Stir for 30 minutes to hydrolyze any excess benzyl bromide.

-

-

Filtration & Wash: Filter the solid. Wash the cake with Water (2 x 50 mL) and Cold Hexane (2 x 30 mL) to remove dibenzyl ether by-products.

-

Drying: Dry under vacuum at 40°C.

Technical Support & Troubleshooting (Q&A)

Category: Yield Optimization

Q: My yield is stuck at ~60%. What is going wrong? A: Low yield is typically caused by incomplete conversion or loss during workup.

-

Check Moisture: Water kills the reaction by solvating the nucleophile. Ensure DMF is anhydrous.[7]

-

Catalyst: Are you using KI? Adding 10 mol% KI can boost conversion from 70% to >95% by facilitating the Finkelstein exchange.

-

Stirring: The reaction is heterogeneous (solid base). Ensure vigorous stirring to maximize surface area contact between the K₂CO₃ and the phenol.

Q: Can I use Acetone instead of DMF? A: Yes, but with caveats.

-

Pros: Acetone is easier to remove (lower BP).

-

Cons: Reaction is slower (lower reflux temp ~56°C). You must use reflux conditions for 6–12 hours.

-

Recommendation: If using Acetone, increase Benzyl Bromide to 1.2 equiv and K₂CO₃ to 2.0 equiv.

Category: Impurity Profiling[8]

Q: I see a spot just above my product on TLC. What is it? A: This is likely Dibenzyl Ether , formed by the hydrolysis of excess benzyl bromide and subsequent self-coupling.

-

Fix: Wash the crude solid with cold Hexane or Heptane . The product is insoluble in cold alkanes, but dibenzyl ether is soluble.

Q: The product is colored (yellow/brown) instead of white. A: Coloration indicates oxidation or traces of iodine.

-

Fix: Wash the organic extract (if extracting) or the filter cake with a 10% Sodium Thiosulfate solution. This reduces any I₂ (from KI) back to iodide, removing the yellow tint. Recrystallization from Ethanol/Water (9:1) will also remove color bodies.

Q: How do I remove unreacted starting material (Phenol)? A: The starting material is acidic.

-

Protocol: During workup, wash the organic layer (or filter cake) with 1M NaOH or 10% Na₂CO₃ . This deprotonates the phenol, making it water-soluble, while the product (an ether) remains in the organic phase/solid.

Comparative Solvent Data

We compared three common solvent systems for this specific transformation.

| Solvent | Temp (°C) | Time (h) | Yield (%) | Workup Ease | Notes |

| DMF | 60 | 3 | 94 | Moderate | Best for yield; requires thorough water wash to remove DMF. |

| Acetone | Reflux (56) | 12 | 78 | High | Slower; requires longer time; cleaner evaporation. |

| Acetonitrile | Reflux (82) | 6 | 85 | Moderate | Good compromise; expensive for large scale. |

Purification Workflow Diagram

Follow this decision tree to determine the necessary purification steps based on crude purity.

Caption: Logic flow for purifying the crude reaction mixture based on specific impurity profiles.

References

-

BenchChem Protocols. "Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde." BenchChem.[8] Link

-

Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions." MasterOrganicChemistry. Link

-

National Institutes of Health (NIH). "Benzylation of hydroxyl groups by Williamson reaction." Glycoscience Protocols. Link

-

Organic Syntheses. "p-Bromobenzaldehyde." Org.[3][4][9] Synth. 1937, 17, 20. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. ijceronline.com [ijceronline.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

preventing oxidation of 4-(Benzyloxy)-2-bromobenzaldehyde during storage

Welcome to the technical support center for 4-(Benzyloxy)-2-bromobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. We understand that premature oxidation of this compound can compromise experimental integrity, leading to lower yields and purification challenges. This resource provides in-depth troubleshooting guides, preventative protocols, and answers to frequently asked questions to ensure the long-term stability of your material.

Troubleshooting Guide: Diagnosing and Addressing Oxidation

The primary degradation pathway for 4-(Benzyloxy)-2-bromobenzaldehyde is the oxidation of the aldehyde moiety to the corresponding carboxylic acid, 4-(Benzyloxy)-2-bromobenzoic acid. This process is primarily driven by exposure to atmospheric oxygen and can be accelerated by light and moisture.

Problem: I suspect my aldehyde has oxidized.

Symptoms:

-

Visual Cues: The appearance of a white, crystalline solid precipitating from the liquid or solid aldehyde.[1] Over time, the aldehyde may also develop a yellow tint.[1]

-

Inconsistent Reaction Outcomes: Reduced yields, unexpected byproducts, or complete reaction failure in subsequent synthetic steps.

Analytical Verification:

If you suspect oxidation, confirm its presence and extent using the following methods:

-

Thin-Layer Chromatography (TLC): This is a rapid and effective method to detect the more polar carboxylic acid impurity.

-

Protocol 1: TLC Analysis of Aldehyde Oxidation

-

Prepare a TLC plate (silica gel).

-

Dissolve a small sample of the suspect aldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the sample onto the TLC plate alongside a standard of the pure aldehyde, if available.

-

Develop the plate using a mobile phase such as 4:1 Hexanes:Ethyl Acetate.

-

Visualize the plate under UV light (254 nm). The carboxylic acid will appear as a separate, more polar spot (lower Rf value) that will remain at or near the baseline, while the aldehyde will travel further up the plate.

-

-

-

¹H NMR Spectroscopy:

-

The aldehyde proton (CHO) of 4-(Benzyloxy)-2-bromobenzaldehyde typically appears as a singlet around 9.9-10.1 ppm .

-

The carboxylic acid proton (COOH) of the oxidation product is a broad singlet that appears much further downfield, typically between 10-13 ppm . The disappearance or reduction in the integration of the aldehyde peak relative to other aromatic protons, coupled with the appearance of a new peak in the carboxylic acid region, confirms oxidation.

-

Root Cause Analysis & Corrective Actions:

If oxidation is confirmed, it is crucial to identify the cause to prevent recurrence. Use the following decision tree to diagnose the potential failure point in your storage protocol.

Caption: Troubleshooting workflow for identifying the root cause of aldehyde oxidation.

Purification of Oxidized Material: If a significant portion of your aldehyde has oxidized, the material can often be salvaged. The acidic nature of the carboxylic acid byproduct allows for a straightforward purification.

-

Protocol 2: Purification via Basic Extraction

-

Dissolve the oxidized aldehyde in a suitable organic solvent like diethyl ether or ethyl acetate.[1]

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[1][2] This converts the 4-(benzyloxy)-2-bromobenzoic acid into its water-soluble sodium salt.

-

Separate the aqueous layer. Repeat the wash 1-2 times.

-

Wash the organic layer with water, followed by a saturated brine solution to remove residual salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

-

Confirm purity using the TLC or NMR methods described above before storage.

-

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-(Benzyloxy)-2-bromobenzaldehyde? For optimal stability, the compound should be stored at 2-8°C in a tightly sealed, airtight container, under an inert atmosphere (Argon or Nitrogen) , and protected from light .[3]

Q2: Why is this aldehyde particularly susceptible to oxidation? Aldehydes in general are prone to oxidation because of the hydrogen atom attached to the carbonyl carbon.[4] This C-H bond can be abstracted, initiating a free-radical chain reaction with atmospheric oxygen to form a peroxy acid intermediate, which then leads to the final carboxylic acid product.[5][6] This process, known as autoxidation, can be initiated by light or trace metal impurities.[1]

Q3: Can I store the compound in a standard -20°C freezer? While lower temperatures generally slow reaction rates, the primary driver of degradation is oxygen. Storing at -20°C without first ensuring an inert atmosphere offers minimal benefit and is not a substitute for proper atmospheric control. The recommended temperature is 2-8°C.[3]

Q4: What are the consequences of using oxidized material in my reaction? Using aldehyde contaminated with its corresponding carboxylic acid can have several negative consequences:

-

Inaccurate Stoichiometry: The actual amount of aldehyde will be lower than weighed, leading to incomplete reactions or lower yields.

-

Side Reactions: The acidic impurity can interfere with base-sensitive reactions (e.g., aldol condensations, Grignard reactions), neutralizing reagents or catalyzing undesired pathways.[7]

-

Purification Difficulties: The presence of the acid complicates the purification of the desired product.

Q5: Is it absolutely necessary to use an inert atmosphere for long-term storage? Yes. For storage longer than a few weeks, an inert atmosphere is critical to prevent degradation.[8] Oxygen is the key reactant in the autoxidation process, and its exclusion is the most effective preventative measure.[9]

Q6: Are there any chemical inhibitors I can add to prevent oxidation? While radical inhibitors like hydroquinone or butylated hydroxytoluene (BHT) can be used to slow the oxidation of some aldehydes, their use is not recommended for high-purity intermediates in drug development.[7][10] These additives would be considered impurities in subsequent synthetic steps and would require removal. The most robust and contamination-free method of preservation is proper storage under an inert atmosphere.

Protocols for Optimal Storage

Adherence to a strict storage protocol is the most effective way to maintain the integrity of 4-(Benzyloxy)-2-bromobenzaldehyde.

Protocol 3: Long-Term Storage (>1 Month) Under Inert Atmosphere

This protocol describes the standard procedure for preparing a solid or liquid sample for long-term storage.

Materials:

-

4-(Benzyloxy)-2-bromobenzaldehyde

-

Appropriate-sized amber glass vial with a PTFE-lined screw cap or a Schlenk flask.[11]

-

Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing.[12]

-

Schlenk line or manifold with a vacuum pump and oil bubbler.[12]

-

Septa, needles.

Procedure:

-

Container Preparation: Ensure the storage vial is clean and thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[13]

-

Transfer: Quickly transfer the aldehyde into the dried vial. If the material is a solid, use a powder funnel. Minimize the time the material is exposed to the atmosphere. Fill the vial no more than two-thirds full to leave adequate room for the inert gas blanket.

-

Inerting the Atmosphere (Cycle Method): a. Seal the vial with a rubber septum. b. Insert a needle connected to the inert gas line and a second needle to act as a vent. c. Gently flush the headspace with inert gas for 1-2 minutes to displace the bulk of the air. d. Connect the vial to a Schlenk line. Carefully evacuate the headspace under vacuum for 1-2 minutes. Caution: Do not apply a high vacuum for an extended period if the compound is volatile. e. Refill the vial with the inert gas. f. Repeat the evacuate/refill cycle 3-5 times to ensure all atmospheric oxygen has been removed.

-

Final Sealing: After the final refill cycle, remove the needles and quickly replace the septum with a PTFE-lined screw cap, tightening it securely. For added security, wrap the cap-vial interface with Parafilm.

-

Storage: Place the sealed vial in a refrigerator at 2-8°C , away from light sources.

Caption: Experimental setup for preparing aldehyde for long-term storage.

Data Summary

The following table summarizes the critical parameters for storing 4-(Benzyloxy)-2-bromobenzaldehyde to prevent oxidation.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C | Slows the rate of potential degradation reactions.[14] Avoids freezing which is generally unnecessary. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents autoxidation by excluding atmospheric oxygen, the primary reactant.[5][8] |

| Light | Store in dark / Amber vial | Prevents photo-initiation of the free-radical oxidation chain reaction.[1] |

| Container | Glass vial with PTFE-lined cap | Provides an inert surface and a high-integrity seal to prevent gas exchange.[11] |

| Duration | Indefinite with proper technique | When stored correctly, the compound should remain stable for years. Periodic re-analysis is recommended. |

References

-

Filo. (2025, May 25). what is auto oxidation give mechanism of oxidation of benzaldehyde. Available from: [Link]

-

Uchiyama, S., & Inaba, Y. (Year not available). Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. PubMed. Available from: [Link]

-

Sankar, M. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. SciSpace. Available from: [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Available from: [Link]

-

A-Level Chemistry. (2022, April 18). Aldehydes and Ketones - Testing for Carbonyl Compounds. Available from: [Link]

-

Sankar, M., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ResearchGate. Available from: [Link]

-

Kovalenko, M. V., et al. (Year not available). Benzaldehyde-Promoted (Auto)Photocatalysis under Visible Light: Pitfalls and Opportunities in Photocatalytic H2O2 Production. ChemRxiv. Available from: [Link]

-

RSC Publishing. (2022, July 27). Green Chemistry. Available from: [Link]

-

Clark, J. (Year not available). oxidation of aldehydes and ketones. Chemguide. Available from: [Link]

-

GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Available from: [Link]

-

Osório, V. M., & Cardeal, Z. L. (2013). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Journal of the Brazilian Chemical Society. Available from: [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

-

University of Bristol. (Year not available). Guidance on Safe Storage of Chemicals in Laboratories. Available from: [Link]

-

Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available from: [Link]

-

Vanderbilt University Medical Center. (Year not available). Managing Chemical Retention and Storage. Available from: [Link]

-

ILT. (2023, September 30). Chemical Storage and Shelf Life. Available from: [Link]

-

University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Available from: [Link]

-

Ferguson, G., & Lough, A. J. (Year not available). 4-(Benzyloxy)benzaldehyde. PMC. Available from: [Link]

-

Xu, S., et al. (2021). Supporting Information Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions. The Royal Society of Chemistry. Available from: [Link]

-

Organic Syntheses. (Year not available). 10 - Organic Syntheses Procedure. Available from: [Link]

-

ResearchGate. (2016, April 20). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?. Available from: [Link]

-

PrepChem.com. (Year not available). Preparation of 2-bromobenzoic acid. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uwaterloo.ca [uwaterloo.ca]

- 9. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 10. rsc.org [rsc.org]

- 11. gmpplastic.com [gmpplastic.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. ehs.umich.edu [ehs.umich.edu]

- 14. iltusa.com [iltusa.com]

Technical Support: Optimization of Suzuki Coupling for 4-(Benzyloxy)-2-bromobenzaldehyde

Executive Summary: The "Dual Constraint" Challenge

Working with 4-(Benzyloxy)-2-bromobenzaldehyde presents a classic "Dual Constraint" scenario in cross-coupling chemistry:

-

Steric Hindrance (The "Ortho" Effect): The bromine at the C2 position is ortho to the formyl group. This creates significant steric bulk, inhibiting the oxidative addition of Palladium and retarding the transmetallation step. Standard catalysts like

often fail here because they lack the necessary bulk to force the catalytic cycle forward. -

Chemical Instability (The Aldehyde Factor): The aldehyde functionality is electrophilic and base-sensitive. Harsh conditions required to overcome the steric barrier (high heat, strong bases) often trigger side reactions like the Cannizzaro reaction , aldol condensations, or oxidation to benzoic acid.

This guide provides a self-validating protocol to navigate these competing constraints.

Module 1: Catalyst & Ligand Selection (The Engine)

The Problem: Standard phosphines (triphenylphosphine) are not electron-rich enough to facilitate oxidative addition into the hindered C-Br bond, nor are they bulky enough to promote reductive elimination of the crowded biaryl product.

The Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

Recommended Systems

| Component | Recommendation | Technical Rationale |

| Ligand | SPhos or XPhos | SPhos is structurally optimized for ortho-substituted substrates. Its high electron density accelerates oxidative addition, while its bulk promotes the difficult reductive elimination step [1]. |

| Precatalyst | SPhos Pd G2 | The "Generation 2" precatalyst activates at room temperature or mild heat, releasing the active |

| Alternative | If Buchwald ligands are unavailable, the large bite angle of dppf can sometimes accommodate steric bulk, though yields are typically lower (50-60% vs >90%). |

Module 2: Reaction Conditions (The Environment)

The Problem: Strong bases (hydroxides, alkoxides) attack the aldehyde. Protic solvents without degassing lead to dehalogenation or homocoupling.

The Solution: A "Mild Base / Degassed" System.

Base Selection

-

DO NOT USE:

, -

USE:

(Tribasic Potassium Phosphate) or-

Why:

provides sufficient basicity to activate the boronic acid for transmetallation but is generally too bulky and mild to rapidly attack the aldehyde [3]. Use 2.0 - 3.0 equivalents.

-

Solvent System

-

Mixture: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) .

-

The Water Factor: Water is mandatory for the Suzuki mechanism (formation of the reactive boronate species). However, it must be strictly degassed.

-

Degassing: Sparge with Argon/Nitrogen for 15-20 minutes before adding the catalyst. Oxygen promotes homocoupling of the boronic acid, wasting your reagent.

Module 3: Troubleshooting Guide (Symptom Cure)

Use this table to diagnose your specific failure mode.

| Symptom | Probable Cause | Corrective Action |

| SM Unreacted (0-10% Conv) | Catalyst Arrest. The Pd cannot insert into the C-Br bond due to sterics. | Switch to SPhos Pd G2. Increase temperature to 80°C. Ensure ligand:Pd ratio is 2:1 if not using precatalyst. |

| SM Consumed | Hydrodehalogenation. The Pd-Ar intermediate abstracted a hydride (from solvent/base) instead of coupling. | Switch Solvent. Avoid alcohols (EtOH/MeOH). Use Toluene/Water.[1] Ensure strict exclusion of moisture if using anhydrous protocols (though Suzuki usually needs water). |

| SM Consumed | Aldehyde Degradation. Cannizzaro or polymerization occurred. | Weaken Base. Switch from Carbonate to Phosphate ( |

| Boronic Acid Gone | Protodeboronation / Homocoupling. The coupling partner decomposed faster than it reacted. | Sequential Addition. Add the boronic acid in 2-3 portions over time. Increase Boronic Acid equivalents to 1.5 - 2.0. |

Module 4: Validated Experimental Protocol

Target: Coupling 4-(Benzyloxy)-2-bromobenzaldehyde (1.0 equiv) with Phenylboronic acid (1.5 equiv).

-

Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cap with a septum.

-

Solvent Prep: In a separate vessel, degas 1,4-Dioxane and Water (4:1 ratio) by bubbling Argon for 20 mins.

-

Loading:

-

Add 4-(Benzyloxy)-2-bromobenzaldehyde (1.0 mmol).

-

Add Boronic Acid (1.5 mmol).

-

Add

(2.0 mmol, finely ground). -

Add SPhos Pd G2 (0.02 mmol, 2 mol%). Note: If using SPhos +

, premix them in solvent for 30 mins before adding.

-

-

Reaction:

-

Add degassed solvent (5 mL, 0.2 M concentration).

-

Heat to 80°C for 4-12 hours. Monitor by TLC/HPLC.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc. Wash with water (

) and Brine ( -

Dry over

. Concentrate. -

Purification Note: The aldehyde product may streak on silica. Add 1%

to your eluent if necessary, or use a rapid gradient.

-

Module 5: Diagnostic Logic Map

The following decision tree visualizes the troubleshooting logic for this specific substrate.

Caption: Diagnostic flow for troubleshooting Suzuki coupling of 4-(Benzyloxy)-2-bromobenzaldehyde. Follow the path based on crude reaction analysis.

References

-

Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols, 2(11), 2881–2887.

-

Baskin, J. M., et al. (2018). SPhos Pd G2: A Versatile Precatalyst for Suzuki-Miyaura Coupling. Sigma-Aldrich Technical Bulletin.

-

Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. Topics in Current Chemistry, 219, 11–59.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

Sources

stability of 4-(Benzyloxy)-2-bromobenzaldehyde under basic conditions

The following technical support guide addresses the stability, handling, and troubleshooting of 4-(Benzyloxy)-2-bromobenzaldehyde under basic conditions.

Executive Summary

4-(Benzyloxy)-2-bromobenzaldehyde (CAS: 227603-76-1) exhibits a metastable profile in basic media.[1] Its stability is governed by a "tug-of-war" between the electron-donating benzyloxy group (which deactivates the carbonyl toward nucleophilic attack) and the inductive electron-withdrawing effect of the ortho-bromo substituent.[1]

-

Mild Bases (

, -

Strong Bases (NaOH, KOH): Conditionally Stable.[1]

-

Dilute/Cold: Stable (used in workup).[2]

-